(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride solubility profile
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Authored by: A Senior Application Scientist
Introduction
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, a chiral amino acid derivative, serves as a valuable building block in pharmaceutical research and development.[1][2] Its utility in chiral synthesis and the development of novel therapeutics, including neuroprotective agents, underscores the importance of a thorough understanding of its physicochemical properties.[1][2] Among these, solubility is a paramount parameter that directly governs the bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).[]
This technical guide provides a comprehensive analysis of the solubility profile of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causal factors governing its solubility, provides field-proven methodologies for its experimental determination, and offers insights into the practical application of this knowledge in a drug development context.
Core Physicochemical Characteristics
The solubility of an API is not an isolated property but is intrinsically linked to its fundamental molecular and physical characteristics. The hydrochloride salt form of (S)-3-Amino-3-phenylpropionic acid is deliberately chosen to enhance aqueous solubility, a common strategy for APIs containing a basic nitrogen atom.[4][5] The key properties influencing its dissolution behavior are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to off-white solid crystalline powder | [1][6] |
| Melting Point | 247-250°C (with decomposition) | [1] |
| Predicted pKa | 3.45 ± 0.12 (for the carboxylic acid) | [7] |
The crystalline nature of the compound suggests a well-defined lattice structure, the energy of which must be overcome by solvent-solute interactions for dissolution to occur. The melting point provides an indirect measure of this lattice energy. The presence of ionizable groups—a carboxylic acid and an amino group—and its formulation as a hydrochloride salt are the most critical determinants of its pH-dependent solubility.
Qualitative and Quantitative Solubility Profile
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is generally characterized as being soluble in aqueous media and some polar organic solvents.
Qualitative Solubility
A summary of its solubility in common laboratory solvents is presented below. This information is crucial for selecting appropriate solvent systems for analysis, purification, and initial formulation screening.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][6] |
| Methanol | Soluble | [6] |
| Aqueous Acid | Sparingly Soluble (as the free amino acid) | [7] |
Note: The "sparingly soluble" description for the free amino acid in aqueous acid highlights the importance of the salt form for enhancing solubility.
Factors Influencing Aqueous Solubility
The solubility of an ionizable API like (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is not a single value but a function of its environment.[] Understanding these dependencies is essential for developing a robust formulation that performs consistently.
2.2.1. The Critical Role of pH
As a salt of a weak base (the amino group) and a weak acid (the carboxylic acid), the compound's solubility is highly dependent on the pH of the aqueous medium. The hydrochloride salt ensures that the amino group is protonated, enhancing its interaction with water molecules and significantly increasing solubility compared to the neutral zwitterionic form.
The relationship between pH, pKa, and solubility can be visualized in a pH-solubility profile. For this compound, at low pH, the carboxylic acid group is protonated (neutral) while the amino group is protonated (positive charge), leading to high solubility. As the pH increases towards the pKa of the carboxylic acid (around 3.45), the compound will be predominantly in its zwitterionic form, which typically exhibits lower solubility (the "isoelectric point").[8] Further increasing the pH will deprotonate the amino group, leading to the anionic form, which will again see an increase in solubility. The formation of the hydrochloride salt is a strategy to keep the pH of the microenvironment low upon dissolution, favoring the highly soluble cationic form.[5][9]
2.2.2. Temperature Dependence
The dissolution of most crystalline solids is an endothermic process, meaning solubility tends to increase with temperature. This relationship should be quantified experimentally, as it impacts manufacturing processes (e.g., crystallization, formulation) and stability testing. According to World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies, solubility is typically determined at 37 ± 1 °C to simulate physiological conditions.[10]
2.2.3. The Common Ion Effect
The common ion effect can reduce the solubility of an ionic compound when another salt with a common ion is present in the solution.[5] For (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, dissolving it in a medium that already contains a significant concentration of chloride ions (e.g., certain biorelevant media like FaSSIF or FeSSIF) could potentially suppress its dissolution.[5] This is a critical consideration for predicting in vivo performance and must be evaluated during pre-formulation.
Experimental Protocol for Equilibrium Solubility Determination
To generate reliable and reproducible solubility data, a standardized protocol is paramount. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[10][11]
Principle
The shake-flask method involves adding an excess amount of the solid API to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved API in the supernatant is measured, representing the saturation solubility.[11]
Step-by-Step Methodology
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[10] Other solvents of interest (e.g., ethanol, propylene glycol) should also be prepared.
-
Addition of API: Add an excess amount of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride to a known volume of each medium in a sealed container (e.g., glass vial). "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.[11]
-
Equilibration: Place the sealed containers in a constant temperature shaker bath, typically set at 25°C for physicochemical characterization and 37°C for biopharmaceutical assessment.[10] Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary time-course experiment should be conducted to determine how long it takes to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.[11]
-
Analysis: Accurately dilute the clear, saturated filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Solid Phase Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form has not changed (e.g., converted to a different polymorph or the free base).[10]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Practical Implications in Drug Development
A comprehensive solubility profile is not merely academic; it is a cornerstone of rational drug development.
-
Pre-formulation: The pH-solubility profile guides the selection of the formulation type. For an oral dosage form, the data predicts how the API will dissolve in the varying pH environments of the gastrointestinal tract.[]
-
Formulation Development: Knowing the solubility in various co-solvents and excipients allows for the development of liquid formulations or advanced solid dosage forms like amorphous solid dispersions if aqueous solubility is insufficient for the target dose.[12]
-
Biopharmaceutics Classification: The equilibrium solubility at 37°C across the physiological pH range is a key component of the BCS, which can be used to justify biowaivers, potentially reducing the need for costly and time-consuming clinical bioequivalence studies.[10]
Conclusion
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a crystalline solid with good solubility in water and methanol, a property intentionally engineered by its salt form.[1][6] Its solubility is not a static value but is dynamically influenced by pH, temperature, and the ionic composition of the solvent system. A thorough experimental characterization, using standardized protocols like the shake-flask method, is indispensable for any research or development program involving this compound. The resulting data provides the foundational knowledge required for robust formulation design, manufacturing process control, and accurate prediction of in vivo performance, thereby ensuring the development of a safe and effective final drug product.
References
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- BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
- Sigma-Aldrich.
- American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions.
- ChemicalBook. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8.
- MDPI.
- World Health Organization (WHO).
- Lund University Publications.
- Tablets & Capsules.
- MilliporeSigma.
- Chem-Impex. S-3-Amino-3-phenylpropionic acid.
- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
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